molecular formula C19H16N2O3 B1226121 6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide

6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide

Cat. No. B1226121
M. Wt: 320.3 g/mol
InChI Key: HDVGDKFHEKMAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-4928 is a carbonyl compound and a member of anthracenes.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Derivatives : The compound has been used as a precursor in the synthesis of various derivatives. For instance, the nitrosation of related compounds leads to the formation of N-nitroso derivatives, which are converted into dihydro derivatives upon heating (Gornostaev et al., 2006).

  • Amination Reactions : The compound undergoes amination reactions with primary and secondary amines. This process can result in the cleavage of isoxazole moieties or the formation of amino derivatives without cleavage (Gornostaev et al., 2000).

  • Ring Opening Reactions : Nucleophilic attack on anthra[1,9-cd]isoxazol-6-ones results in cleavage of the nitrogen-oxygen bond, providing access to substituted anthraquinones with various functional groups (Sutter & Weis, 1982).

  • Reaction with Inorganic Nucleophiles : The compound reacts with sodium azide and potassium fluoride, leading to nucleophilic substitution of halogen atoms by azide and fluoride ions, respectively (Gornostaev & Zeibert, 1986).

  • Formation of Pyridinium Salts : In reactions with pyridine bases, the chlorine atom in related compounds is substituted to form pyridinium salts. This is followed by various transformations including ring cleavage and reduction processes (Gornostaev et al., 1981).

  • Synthesis of Isoxazole Derivatives : The compound serves as a key intermediate in synthesizing isoxazole derivatives. These derivatives have potential applications in various fields including organic electronics and pharmaceuticals (Zen & Umezawa, 1963).

Potential Applications in Technology and Pharmaceuticals

  • Liquid Crystal Displays : Derivatives of the compound have been synthesized for potential applications in liquid crystal displays. These derivatives exhibit fluorescent properties and good orientation parameters, making them suitable for display technologies (Bojinov & Grabchev, 2003).

  • Neuroexcitant Analogues : Isoxazole-containing analogues, derived from similar compounds, have been synthesized as neuroexcitants. These analogues play a role in studying the nervous system and potentially in developing neurological drugs (Pajouhesh & Curry, 1998).

  • NMDA Receptor Antagonists : Derivatives of the compound are used as intermediates in synthesizing NMDA receptor antagonists. These antagonists are crucial in neurological research and could have therapeutic applications (Bombieri et al., 2005).

properties

Product Name

6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-tert-butyl-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxamide

InChI

InChI=1S/C19H16N2O3/c1-19(2,3)20-18(23)13-9-8-12-14-15(13)21-24-17(14)11-7-5-4-6-10(11)16(12)22/h4-9H,1-3H3,(H,20,23)

InChI Key

HDVGDKFHEKMAKO-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide
Reactant of Route 2
6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide
Reactant of Route 3
6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide
Reactant of Route 4
6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide
Reactant of Route 5
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6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide
Reactant of Route 6
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6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide

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